molecular formula C15H26N2O4 B1376953 2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate CAS No. 1357354-49-4

2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Cat. No.: B1376953
CAS No.: 1357354-49-4
M. Wt: 298.38 g/mol
InChI Key: LKKYIMUKDUHHII-UHFFFAOYSA-N
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Description

2-Tert-butyl 9-ethyl 2,7-diazaspiro[44]nonane-2,9-dicarboxylate is a complex organic compound with the molecular formula C15H26N2O4 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane core with tert-butyl and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of appropriate diaza compounds with tert-butyl and ethyl esters under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually purified through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-O-tert-butyl 9-O-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-16-9-15(11)6-7-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYIMUKDUHHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 2
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 4
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 5
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 6
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

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